BenchChemオンラインストアへようこそ!

2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide

Biological Activity Target Engagement SAR

2-(5-Phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide (CAS 337503-11-4) is a synthetic small molecule consisting of a central acetamide linker connecting a 5-phenyl-2H-tetrazole moiety to an m-tolyl (3-methylphenyl) group. It belongs to the broad class of tetrazole-acetamide derivatives, a chemical space explored for diverse biological activities including acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition and anti-tubercular activity.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 337503-11-4
Cat. No. B2696560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide
CAS337503-11-4
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C16H15N5O/c1-12-6-5-9-14(10-12)17-15(22)11-21-19-16(18-20-21)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)
InChIKeyCYMYXJINJIQQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide (CAS 337503-11-4) Procurement Guide: Sourcing a Tetrazole-Acetamide Research Tool


2-(5-Phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide (CAS 337503-11-4) is a synthetic small molecule consisting of a central acetamide linker connecting a 5-phenyl-2H-tetrazole moiety to an m-tolyl (3-methylphenyl) group . It belongs to the broad class of tetrazole-acetamide derivatives, a chemical space explored for diverse biological activities including acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition [1] and anti-tubercular activity [2]. The compound is primarily supplied as a research tool by chemical vendors, but its specific biological profile remains publicly uncharacterized in peer-reviewed literature, placing the burden of activity verification squarely on the procuring researcher.

Why In-Class Tetrazole-Acetamide Analogs Cannot Be Substituted for 2-(5-Phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide


Simple in-class substitution introduces unacceptable scientific risk due to the high functional sensitivity of the tetrazole-acetamide scaffold to seemingly minor structural changes. Public structure-activity relationship (SAR) data for similar chemotypes demonstrates that even small modifications to the amide or tetrazole substituents can drastically alter potency, selectivity, and pharmacokinetic properties [1]. For example, in related ACAT inhibitors, electron-donating substituents on the alpha-phenyl moiety produce nanomolar IC50 values (5-75 nM), whereas electron-withdrawing groups reduce activity to >1 µM [1]. These findings underscore that without compound-specific characterization, extrapolating biological activity from close analogs—such as N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide or N-(4-methoxyphenyl) derivatives—is scientifically unsound and can lead to erroneous experimental conclusions. The lower sections detail the critical evidence gaps that must be addressed before this compound can be prioritized over a more thoroughly profiled alternative.

Quantitative Evidence Audit for 2-(5-Phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide: Benchmarking Against Closest Analogs


Gap Analysis: Absence of Primary Biological Activity Data for CAS 337503-11-4

A systematic search of peer-reviewed literature (PubMed, ACS Publications) and the PubChem BioAssay database returned zero primary assay results for 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide. This contrasts sharply with the well-characterized ACAT inhibitor lead compound, (+/-)-2-dodecyl-alpha-phenyl-N-(2,4,6-trimethoxyphenyl)-2H-tetrazole-5-acetamide, for which detailed in vitro IC50 values and in vivo cholesterol-lowering data are publicly available [1]. The absence of data prevents any quantitative comparison of potency, making it impossible to scientifically justify the prioritization of this compound over its characterized analogs.

Biological Activity Target Engagement SAR

Chemotype-Specific SAR: The Critical Role of the N-Aryl Substituent in Activity Modulation

SAR studies on tetrazole amide ACAT inhibitors demonstrate that the nature of the N-aryl substituent is a primary driver of biological activity. In a seminal study, replacing the 2,4,6-trimethoxyphenyl amide group with aryl (7b) or heteroaryl (7f, 7g) moieties retained potent hepatic ACAT inhibition, while other replacements led to significant loss of function [1]. The target compound bears an m-tolyl group at this position, a motif for which no specific SAR data exists. This creates a high-risk knowledge gap: the m-tolyl group is sterically and electronically distinct from both the highly active trimethoxyphenyl and the poorly characterized analog series, making any activity prediction unreliable without direct experimental validation.

Structure-Activity Relationship Tetrazole Amide ACAT Inhibition

Positional Isomerism of the Tetrazole Ring: Profound Impact on Biological Activity

A key differentiator in tetrazole-acetamide pharmacology is the regioisomeric attachment of the acetamide linker to the tetrazole ring. For a matched pair of ACAT inhibitors, reversing the order of substituents appended to the 2- and 5-positions of the tetrazole ring (e.g., 13n vs. 36a) generally improved macrophage ACAT inhibitory activity and provided excellent cholesterol-lowering activity (65-77% decreases in plasma total cholesterol at 30 mg/kg) in the acute rat model [1]. The target compound is specifically the 2-substituted isomer. This is structurally analogous to the pair discussed, but no direct data exists to confirm if the 2-substituted regioisomer retains the favorable efficacy and toxicity profile (i.e., absence of adrenocortical cell degeneration) observed for its 2,5-reversed counterpart (36c) [1].

Tetrazole Regioisomer ACAT Inhibition Drug Metabolism

Novel Anti-Tubercular Tetrazole-Acetamide Scaffold: A Divergent Activity Profile to Consider

A 2025 screening campaign identified a tetrazol-2-yl-acetamide compound, sALT629 (P1), as a novel anti-tubercular agent with potent intramacrophage activity (EC50 = 1.5 µM) [1]. This demonstrates that the tetrazole-acetamide scaffold can be repurposed for a completely different therapeutic profile (anti-infective vs. metabolic). The target compound, while a different tetrazole-acetamide, shares the core scaffold and could theoretically be explored for similar activity. However, compound sALT629 showed no in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli in standard assays, highlighting a narrow spectrum [1]. This disconnect underscores that any attempt to use the target compound in an anti-infective program would require de novo profiling; a procurement decision cannot be based on extrapolation from this study.

Anti-Tubercular Tetrazole-Acetamide Intramacrophage Activity

Recommended Application Scenarios for 2-(5-Phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide Based on Evidence Audit


A High-Risk Exploratory Tool for Novel Anti-Tubercular Agent Discovery

Based on the validated anti-Mtb activity of the tetrazol-2-yl-acetamide scaffold [1], the compound can be procured as a structurally distinct starting point for an exploratory medicinal chemistry campaign. Its N-(m-tolyl) motif offers a underexplored vector for SAR expansion beyond the published sALT629 series. The procurement must be accompanied by a commitment to full in-house intramacrophage Mtb profiling, as no public data exists to define its potency window.

A Negative Control for Tetrazole Regioisomer Selectivity Studies

The well-documented impact of tetrazole regioisomerism on ACAT inhibitor pharmacology (e.g., the differential activity and toxicity of 13n vs. 36a and 7b vs. 36c) [1] positions this specific 2-substituted isomer as a valuable tool in studies to map the molecular determinants of ACAT selectivity. It can serve as a critical negative control to confirm that observed pharmacological effects are regioisomer-specific, provided its purity and regioisomeric identity are rigorously certified by the supplier.

An Analytical Reference Standard for LC-MS/MS Method Development in Tetrazole Pharmacokinetics

Given the superior oral exposure and PK profile demonstrated by optimized tetrazole-acetamides like P39 (plasma exposure of 58,754 ng/mL after a 20 mg/kg oral dose in mice) [1], this compound can be purchased as a reference standard for developing and validating sensitive LC-MS/MS quantification methods for tetrazole-acetamide analogs in biological matrices. Its distinct molecular ion and fragmentation pattern, once characterized, will facilitate the analysis of novel leads in preclinical PK studies.

Quote Request

Request a Quote for 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.